molecular formula C14H11FO2 B126076 2-BENZYLOXY-3-FLUOROBENZALDEHYDE CAS No. 148872-79-1

2-BENZYLOXY-3-FLUOROBENZALDEHYDE

Cat. No.: B126076
CAS No.: 148872-79-1
M. Wt: 230.23 g/mol
InChI Key: GPOFPOWVZRQGRW-UHFFFAOYSA-N
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Description

2-BENZYLOXY-3-FLUOROBENZALDEHYDE is an organic compound that features a benzyl ether group and a fluorine atom attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

2-BENZYLOXY-3-FLUOROBENZALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its structure and reactivity. For instance, a compound named “Benzyl chloride” is classified as a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

The future directions of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its potential applications. For instance, a compound named “2-(benzyloxy)benzaldehyde” was used in the synthesis of new anticancer drugs . Furthermore, UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound were reported .

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-3-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds through condensation reactions. These Schiff bases have been shown to possess antimicrobial properties . The compound interacts with various enzymes and proteins, including those involved in oxidation reactions, where the fluorine atom can be replaced . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.

Cellular Effects

This compound has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to alterations in metabolite levels . Additionally, it has been shown to impact the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to changes in enzyme conformation and activity . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways. At high doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidation and reduction reactions. The compound interacts with enzymes such as pyruvate decarboxylase, leading to the formation of intermediates like phenylacetyl carbinol . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYLOXY-3-FLUOROBENZALDEHYDE typically involves the following steps:

    Oxidation: The benzylated intermediate is then oxidized to form the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-BENZYLOXY-3-FLUOROBENZALDEHYDE can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions, where the fluorine or benzyloxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxybenzoic acid
  • 2-Benzyloxyethanol
  • 2-Benzyloxy-1-methylpyridinium triflate

Uniqueness

2-BENZYLOXY-3-FLUOROBENZALDEHYDE is unique due to the presence of both a benzyloxy group and a fluorine atom on the benzaldehyde core. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds.

Properties

IUPAC Name

3-fluoro-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOFPOWVZRQGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625571
Record name 2-(Benzyloxy)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148872-79-1
Record name 2-(Benzyloxy)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (688 mg, 28.7 mmol) in dimethylformamide (20 ml) on ice bath was bit by bit added 3-fluorosalicylaldehyde (2.68 g, 19.1 mmol) with stirring. After dropwise adding benzyl bromide (2.73 ml, 22.9 mmol), the mixture was stirred under ice cooling for 30 minutes, stirred at room temperature for 2 hours, mixed with water and the product was shaken with diethyl ether (60 ml×2). The extracts were washed with 10% aqueous sodium carbonate solution, dilute hydrochloric acid and water in this order, dried over anhydrous magnesium sulfate and concentrated in vacuo to remove the solvent to give 2-benzyloxy-3-fluorobenzaldehyde as an oily material.
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688 mg
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20 mL
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2.68 g
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2.73 mL
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60 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

9.0 g (64 mmol) of 3-fluoro-2-hydroxybenzaldehyde are dissolved in 200 ml of DMF, 10.7 g (77.1 mmol) of potassium carbonate and 8.4 ml (12 g, 71 mmol) of benzyl bromide are added and the mixture stirred at 80° C. for 24 h. The mixture is poured into 600 ml of water, extracted several times with ethyl acetate, and the organic phase is dried over sodium sulfate, concentrated in vacuo and dried under high vacuum. The crude product is purified by silica gel chromatography (cyclohexane:ethyl acetate 2:1).
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9 g
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200 mL
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10.7 g
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8.4 mL
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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